
2-Thiophenecarbaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarbaldehyde phenylhydrazone is an organic compound derived from the reaction between 2-thiophenecarbaldehyde and phenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Thiophenecarbaldehyde phenylhydrazone can be synthesized through a condensation reaction between 2-thiophenecarbaldehyde and phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Thiophenecarbaldehyde+Phenylhydrazine→2-Thiophenecarbaldehyde phenylhydrazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarbaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarbaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-thiophenecarbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxaldehyde: The parent aldehyde from which the hydrazone is derived.
Phenylhydrazine: The hydrazine component used in the synthesis.
Thiophene-2-carboxaldehyde phenylhydrazone: A closely related compound with similar structural features.
Uniqueness
2-Thiophenecarbaldehyde phenylhydrazone is unique due to the presence of both the thiophene ring and the hydrazone group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
39677-96-8 |
|---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H |
InChI-Schlüssel |
ROJRSTYMUAGWKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
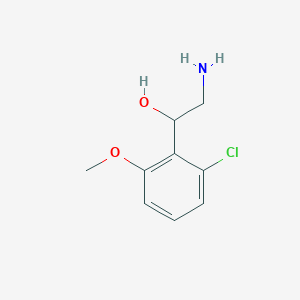
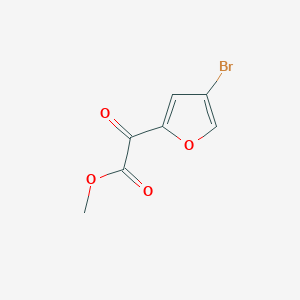
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)
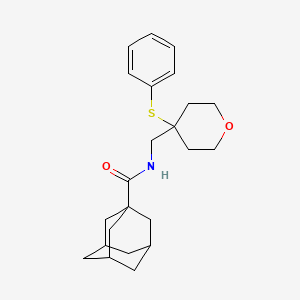
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)


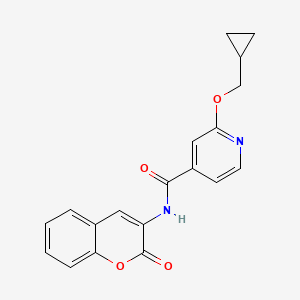
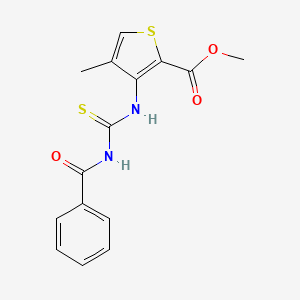
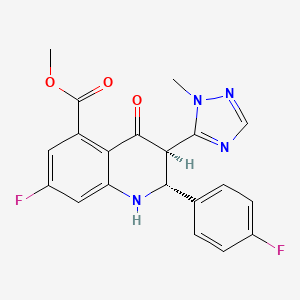
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)

